3-Bromo-7-fluoroquinoline
Overview
Description
3-Bromo-7-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinoline ring enhances the compound’s reactivity and potential for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 7-fluoroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-fluoroquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts, ligands, and bases such as potassium carbonate or cesium carbonate in solvents like toluene or ethanol under inert atmosphere.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride in suitable solvents.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Cross-Coupling Reactions: Biaryl or alkynyl-quinoline derivatives.
Oxidation and Reduction: Oxidized or reduced quinoline derivatives with altered electronic properties.
Scientific Research Applications
3-Bromo-7-fluoroquinoline has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Chemical Biology: Employed in the design of enzyme inhibitors and probes for studying biological pathways.
Material Science: Utilized in the development of organic electronic materials and liquid crystals.
Agriculture: Investigated for its potential use in agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 3-Bromo-7-fluoroquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity . The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for the target . The molecular targets and pathways involved vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
7-Fluoroquinoline: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Bromoquinoline: Lacks the fluorine atom, which may affect its electronic properties and applications.
3-Chloro-7-fluoroquinoline:
Uniqueness
3-Bromo-7-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These properties can enhance its reactivity in chemical reactions and its potential for various scientific research applications .
Biological Activity
3-Bromo-7-fluoroquinoline is a heterocyclic aromatic compound belonging to the quinoline family, distinguished by the presence of bromine and fluorine substituents. This compound has gained significant attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antiviral, and anticancer properties. The incorporation of halogens enhances the reactivity and biological activity of quinoline derivatives, making them valuable in various scientific fields.
Chemical Structure and Properties
The unique structure of this compound contributes to its biological activity. The bromine atom at the 3-position and the fluorine atom at the 7-position modify the electronic properties of the molecule, enhancing its interaction with biological targets.
Property | Details |
---|---|
Molecular Formula | C9H6BrF N |
Molecular Weight | 230.06 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified in available literature |
The mechanism of action for this compound varies based on its biological application:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access and catalytic activity. This is crucial for developing drugs targeting various diseases.
- Antimicrobial Activity : It interferes with DNA synthesis and repair mechanisms in bacteria, leading to cell death. This property is particularly relevant for combating antibiotic-resistant strains.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains, including those resistant to conventional antibiotics.
- Case Study : A study demonstrated that compounds with a C-8-bromo substituent enhanced bacteriostatic action against Mycobacterium tuberculosis and other mycobacterial species. This was attributed to their ability to trap DNA gyrase, leading to lethal DNA breaks .
Antiviral Properties
The compound has also been explored for its antiviral potential. It acts by inhibiting viral replication through interference with host cell mechanisms.
- Application : Research into small molecule inhibitors targeting viral egress has identified compounds similar to this compound as promising candidates for treating viral infections such as Ebola and Marburg viruses .
Anticancer Activity
This compound has shown promise in cancer research, particularly in inhibiting tumor growth through various pathways.
- Mechanism : The compound may induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell proliferation and survival.
Comparative Analysis with Related Compounds
To understand the distinct advantages of this compound, it is essential to compare it with other quinoline derivatives:
Compound Name | Key Differences |
---|---|
7-Fluoroquinoline | Lacks bromine; different reactivity and biological activity. |
3-Bromoquinoline | Lacks fluorine; alters electronic properties and applications. |
3-Chloro-7-fluoroquinoline | Contains chlorine instead of bromine; affects reactivity. |
The combination of bromine and fluorine in this compound confers unique electronic and steric properties that enhance its reactivity and biological activity compared to other derivatives.
Properties
IUPAC Name |
3-bromo-7-fluoroquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCKAJPCLUODAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744250 | |
Record name | 3-Bromo-7-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225366-90-5 | |
Record name | 3-Bromo-7-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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